1,2-Dihydrovomilenine

Description

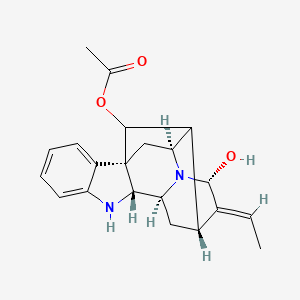

Structurally, it features a reduced indolenine ring system, which distinguishes it from related alkaloids like vomilenine and ajmaline . Its synthesis involves NADPH-dependent enzymatic reductions, including the action of 1,2-dihydrovomilenine 19,20-reductase (DHVR), a key enzyme in the ajmaline biosynthetic pathway .

Propriétés

Formule moléculaire |

C21H24N2O3 |

|---|---|

Poids moléculaire |

352.4 g/mol |

Nom IUPAC |

[(1R,9R,10S,12R,13E,14R,16S,18R)-13-ethylidene-14-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] acetate |

InChI |

InChI=1S/C21H24N2O3/c1-3-11-12-8-15-18-21(13-6-4-5-7-14(13)22-18)9-16(23(15)20(11)25)17(12)19(21)26-10(2)24/h3-7,12,15-20,22,25H,8-9H2,1-2H3/b11-3+/t12-,15-,16-,17?,18-,19+,20+,21+/m0/s1 |

Clé InChI |

DRMGJVPVCAJMDJ-OEJJZAABSA-N |

SMILES isomérique |

C/C=C/1\[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5OC(=O)C)N3[C@@H]1O)C6=CC=CC=C6N4 |

SMILES canonique |

CC=C1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1O)C6=CC=CC=C6N4 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Spectral Comparison with Related Alkaloids

1,2-Dihydrovomilenine is structurally distinct from analogs due to the reduction of the 1,2-position in its indolenine ring. This modification results in unique UV-Vis spectral properties:

- This compound : Maxima at 235 nm and 287 nm .

- Vomilenine and 19,20-Dihydrovomilenine : Maxima at 221 nm and 269 nm .

The spectral shift underscores the electronic changes induced by ring reduction, which may influence its reactivity and binding interactions in biological systems.

Pharmacological Target Affinities

This compound exhibits dual targeting of PARP-1 (poly-ADP ribose polymerase-1) and VEGFR-2 (vascular endothelial growth factor receptor-2), setting it apart from other R. serpentina alkaloids.

Table 1: Binding Affinities of Selected Alkaloids

Key Observations :

- While serpentinine has superior PARP-1 affinity (ΔG = -14.36 kcal/mol), its high molecular weight (685.8 Da) violates Lipinski's Rule of Five, limiting oral bioavailability .

- This compound balances moderate PARP-1 binding (ΔG = -9.66 kcal/mol) with compliance to drug-likeness criteria, making it a viable candidate for further development .

- serpentina derivatives, though specific ΔG values remain unreported .

Drug-Likeness and Physicochemical Properties

This compound adheres to Lipinski's Rule of Five, a critical benchmark for drug development:

Table 2: Drug-Likeness Comparison

| Compound | Molecular Weight (Da) | H-Bond Donors | H-Bond Acceptors | LogP | Lipinski Compliance |

|---|---|---|---|---|---|

| This compound | 354.4 | 3 | 6 | 2.9 | Yes |

| Serpentinine | 685.8 | 5 | 9 | 4.2 | No |

| Renoxidine | 382.5 | 4 | 7 | 3.5 | No |

Implications: Compliance with Lipinski's rules positions this compound as a more promising oral drug candidate compared to non-compliant analogs like serpentinine and renoxidine.

Therapeutic Potential and Comparative Advantages

This compound's dual inhibition of PARP-1 and VEGFR-2 suggests a unique mechanism for combinatorial cancer therapy:

- PARP-1 inhibition disrupts DNA repair in cancer cells, enhancing chemotherapeutic efficacy .

- VEGFR-2 targeting may suppress tumor angiogenesis, limiting nutrient supply to malignancies .

In contrast, analogs like ajmalicine and yohimbine primarily target PARP-1 without demonstrated antiangiogenic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.